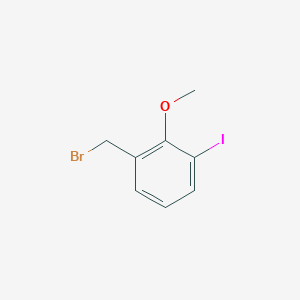

3-Iodo-2-methoxybenzyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrIO |

|---|---|

Molecular Weight |

326.96 g/mol |

IUPAC Name |

1-(bromomethyl)-3-iodo-2-methoxybenzene |

InChI |

InChI=1S/C8H8BrIO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 |

InChI Key |

MSMQSKLOMTYESW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1I)CBr |

Origin of Product |

United States |

Strategic Approaches to the Synthesis of 3 Iodo 2 Methoxybenzyl Bromide

Precursor Synthesis and Functional Group Interconversions Leading to Substituted Benzyl (B1604629) Systems

This approach involves the sequential introduction of the required functional groups onto a benzene (B151609) ring. The order of these transformations is critical to ensure the correct substitution pattern, leveraging the directing effects of the existing substituents. A plausible and common pathway begins with a methoxy-substituted benzene derivative, followed by iodination and subsequent benzylic bromination.

Synthesis of Methoxy-Substituted Benzene Precursors

The logical starting point for the synthesis of 3-Iodo-2-methoxybenzyl bromide is 2-methoxytoluene. This precursor already contains the methyl and methoxy (B1213986) groups in the required 1,2-relationship. Commercially available 2-methoxytoluene (o-methylanisole) is typically synthesized from o-cresol (B1677501) through Williamson ether synthesis. In this reaction, the phenolic hydroxyl group of o-cresol is deprotonated by a base (e.g., sodium hydroxide) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent (e.g., dimethyl sulfate (B86663) or methyl iodide).

Introduction of the Iodine Moiety through Directed Aromatic Iodination Methodologies

With 2-methoxytoluene as the substrate, the next step is the introduction of an iodine atom at the C-3 position. This is an electrophilic aromatic substitution reaction. The regiochemical outcome is governed by the directing effects of the incumbent methoxy and methyl groups. The methoxy group is a strong activating group and an ortho-, para- director. libretexts.orgmasterorganicchemistry.com The methyl group is a weaker activating group, also directing ortho- and para-.

In 2-methoxytoluene, the methoxy group directs incoming electrophiles to the C-3 (ortho) and C-5 (para) positions. The methyl group directs to the C-3 (ortho) and C-5 (para) positions. Since both groups reinforce the activation of the C-3 and C-5 positions, a mixture of products could be expected. However, the position ortho to the powerful activating methoxy group (C-3) is highly favored.

Several methodologies are available for the regioselective iodination of electron-rich aromatic rings like methoxy-substituted benzenes. organic-chemistry.org These methods often employ a source of electrophilic iodine under specific conditions to achieve high yields and selectivity.

| Reagent System | Conditions | Substrate Type | Observations |

| I₂ / 30% aq. H₂O₂ | Solvent-free, 45 °C, 5h | Dimethoxy- and trimethoxybenzenes | Efficiently introduces iodine into methoxy-substituted aromatic compounds. High atom economy as both iodine atoms are consumed. researchgate.net |

| N-Iodosuccinimide (NIS) / Trifluoroacetic acid (TFA) | Catalytic amount of TFA, mild conditions | Methoxy- or methyl-substituted aromatics | Provides regioselective iodination with excellent yields and short reaction times. organic-chemistry.org |

| Elemental Iodine (I₂) / Selectfluor™ (F-TEDA-BF₄) | Mild conditions | Benzene derivatives with bulky alkyl groups | Introduces iodine atoms progressively at the most electron-rich and sterically less hindered positions. organic-chemistry.org |

For the specific conversion of 2-methoxytoluene to 3-iodo-2-methoxytoluene, conditions utilizing reagents like N-iodosuccinimide with a catalytic acid would be suitable to achieve the desired regioselectivity.

Formation of the Benzylic Bromide Functionality via Selective Halogenation Reactions

The final step in this sequence is the conversion of the methyl group of 3-iodo-2-methoxytoluene into a bromomethyl group. This transformation is a free-radical halogenation at the benzylic position. The most common and effective method for this is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or upon photochemical induction. researchgate.net

Benzylic bromination is highly selective for the benzylic C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. gla.ac.uk The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (historically) or more modern alternatives like 1,2-dichlorobenzene, to prevent ionic side reactions. researchgate.net

Recent advancements have also introduced iron-catalyzed methods for chemo- and site-selective benzylic C-H bromination, offering a practical approach with good functional group tolerance. sdu.edu.cn

| Reaction | Reagents | Initiator/Catalyst | Key Features |

| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / UV light | Classic and effective method for selective benzylic bromination. researchgate.net |

| Iron-Catalyzed Bromination | N-Bromosuccinimide (NBS) | Iron(II) bromide (FeBr₂) | Mild conditions, high site-selectivity, and scalable. sdu.edu.cn |

| In-situ Bromine Generation | HBr / H₂O₂ | Radical Initiator (e.g., AIBN) | Avoids direct use of liquid bromine. google.com |

Applying these conditions to 3-iodo-2-methoxytoluene would selectively brominate the benzylic position to yield the final product, 3-Iodo-2-methoxybenzyl bromide.

Direct Synthetic Methodologies for 3-Iodo-2-methoxybenzyl Bromide

Direct methodologies aim to synthesize the target compound more efficiently, potentially with fewer steps, by employing highly regioselective reactions.

Regioselective Bromination of Substituted Toluene (B28343) Derivatives

This section essentially describes the final step of the multi-step synthesis outlined in section 2.1, where the key is the selective bromination of the benzylic position of 3-iodo-2-methoxytoluene without affecting the aromatic ring. As detailed in section 2.1.3, the use of N-bromosuccinimide (NBS) with a radical initiator is the standard method to achieve this transformation. researchgate.net The selectivity of benzylic bromination over aromatic bromination is a key feature of this reaction, particularly when using NBS under radical conditions. gla.ac.ukgla.ac.uk Aromatic electrophilic bromination is suppressed under these conditions, ensuring that the bromine is delivered specifically to the benzylic position.

Ortho-Directed Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) offers an alternative and powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgunblog.fr This method utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile. baranlab.org

The methoxy group is an effective DMG. wikipedia.org In the context of synthesizing 3-Iodo-2-methoxybenzyl bromide, one could envision a strategy starting from 2-methoxybenzyl bromide.

Protect the benzylic bromide: The highly reactive benzylic bromide must first be protected or the DoM strategy must be applied to a precursor like 2-methoxytoluene.

Directed ortho-Metalation: Starting with 2-methoxytoluene, the methoxy group would direct lithiation (e.g., with n-butyllithium) to the C-3 position due to coordination with the lithium cation. baranlab.orgharvard.edu

Iodination: The resulting aryllithium species at C-3 would then be quenched with an iodine source (e.g., I₂) to install the iodine atom, yielding 3-iodo-2-methoxytoluene.

Benzylic Bromination: This intermediate would then undergo benzylic bromination as described previously (section 2.1.3) to give the final product.

This DoM sequence provides a highly regioselective method for the iodination step, often superior to electrophilic substitution when substrate-directing groups might lead to mixtures of isomers.

| Step | Method | Reagents | Intermediate/Product |

| 1. Ortho-Lithiation | Directed ortho-Metalation (DoM) | 2-methoxytoluene, n-BuLi/TMEDA | 2-methoxy-3-lithiated toluene |

| 2. Iodination | Electrophilic Quench | I₂ | 3-iodo-2-methoxytoluene |

| 3. Benzylic Bromination | Radical Halogenation | NBS, AIBN | 3-Iodo-2-methoxybenzyl bromide |

This strategic combination of directed ortho-metalation followed by radical benzylic bromination represents a robust and highly selective pathway to the target compound.

Multi-Step Convergent and Divergent Synthesis Pathways

The synthesis of 3-iodo-2-methoxybenzyl bromide necessitates a multi-step approach, as direct functionalization of a simpler aromatic precursor is not regiochemically feasible. Both convergent and divergent strategies can be envisioned, each with distinct advantages and challenges.

A plausible divergent pathway would commence with a common intermediate that can be selectively functionalized to introduce the iodo, methoxy, and bromomethyl groups in the desired positions. One such strategy begins with the nitration of 2-methoxytoluene. The resulting 2-methoxy-3-nitrotoluene can then be reduced to 2-methoxy-3-aminotoluene. This amino intermediate is pivotal, as it allows for the introduction of the iodine atom via a Sandmeyer reaction, yielding 2-methoxy-3-iodotoluene. The final step involves the benzylic bromination of this key intermediate to afford the target compound, 3-iodo-2-methoxybenzyl bromide.

An alternative convergent strategy could involve the synthesis of two or more complex fragments that are then coupled together. For instance, a fragment containing the 2-methoxybenzyl moiety could be synthesized separately from a fragment containing the iodo group. However, for a molecule of this complexity, a linear, divergent approach is often more practical and efficient.

Another potential synthetic route involves the ortho-iodination of 2-methoxytoluene. The methoxy group is an ortho-, para-directing group, making the introduction of an iodine atom at the 3-position challenging due to steric hindrance and the electronic preference for the para position. However, specific iodinating agents and reaction conditions can favor ortho-iodination. Once 2-methoxy-3-iodotoluene is obtained, the final benzylic bromination step can be carried out.

A less direct, but feasible, pathway could start from 2-methoxy-3-iodobenzoic acid. This acid can be reduced to the corresponding 2-methoxy-3-iodobenzyl alcohol. Subsequent conversion of the benzylic alcohol to the bromide would then yield the final product. This pathway offers the advantage of avoiding the direct benzylic bromination of a toluene derivative, which can sometimes lead to side products.

Investigation of Optimized Reaction Conditions and Yield Enhancements

The successful synthesis of 3-iodo-2-methoxybenzyl bromide is highly dependent on the optimization of reaction conditions for each step. Key parameters include the choice of solvent, catalyst, and reagents, as well as temperature and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in influencing reaction rates, yields, and selectivity. For the benzylic bromination step, non-polar solvents are generally preferred to minimize competing ionic side reactions.

| Solvent | Effect on Benzylic Bromination |

| Carbon tetrachloride (CCl4) | Traditionally used, provides good selectivity for benzylic bromination but is now largely avoided due to toxicity. |

| Cyclohexane | A less toxic alternative to CCl4, often providing good yields and selectivity. |

| Acetonitrile (B52724) (CH3CN) | Can be used, but may promote ionic pathways, potentially leading to undesired byproducts. |

| Dichloromethane (CH2Cl2) | A common solvent for many organic reactions, it can be effective for benzylic bromination, particularly in photochemical reactions. |

For the Sandmeyer reaction, aqueous solutions are typically employed to facilitate the diazotization of the amine and subsequent displacement with iodide. The choice of acid and the concentration of the diazonium salt are critical for preventing unwanted side reactions.

Catalyst and Reagent Selection for Targeted Functionalization

The selection of appropriate catalysts and reagents is paramount for achieving the desired transformations with high selectivity.

In the crucial benzylic bromination step, N-bromosuccinimide (NBS) is a commonly used reagent in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The use of a catalyst can further enhance the reaction's efficiency and selectivity.

| Catalyst/Reagent | Application in Synthesis |

| N-Bromosuccinimide (NBS) / AIBN | Standard conditions for free-radical benzylic bromination. |

| Boron tribromide (BBr3) | Can be an effective reagent for benzylic bromination of some toluene derivatives. |

| Copper(I) Iodide (CuI) | A common catalyst for the Sandmeyer reaction to introduce iodine. |

| Sodium Nitrite (NaNO2) / Acid | Reagents for the in-situ formation of nitrous acid for the diazotization of aromatic amines. |

| N-Iodosuccinimide (NIS) | A potential reagent for the direct ortho-iodination of activated aromatic rings. |

Temperature and Pressure Optimization for Industrial Scalability

For the synthesis to be viable on an industrial scale, temperature and pressure must be carefully controlled to ensure safety, efficiency, and cost-effectiveness.

The benzylic bromination reaction is typically initiated by heat or light. The reaction temperature needs to be carefully controlled to prevent over-bromination and the formation of dibrominated byproducts. A typical temperature range for AIBN-initiated reactions is between 70-90 °C.

The Sandmeyer reaction is famously sensitive to temperature. Diazotization is generally carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent displacement with iodide may require gentle warming to proceed at a reasonable rate.

Pressure is not a significant variable in most of the liquid-phase reactions described for the synthesis of 3-iodo-2-methoxybenzyl bromide under standard laboratory conditions. However, for large-scale industrial processes, conducting reactions in closed systems under controlled pressure might be necessary for safety and to control the boiling of low-boiling point solvents.

| Reaction Step | Optimized Temperature | Pressure Considerations |

| Nitration of 2-methoxytoluene | 0-10 °C | Atmospheric |

| Reduction of nitro group | Room Temperature to 50 °C | Atmospheric or slightly elevated for hydrogenation |

| Diazotization | 0-5 °C | Atmospheric |

| Sandmeyer Reaction (Iodination) | 0 °C to Room Temperature | Atmospheric |

| Benzylic Bromination (NBS/AIBN) | 70-90 °C | Atmospheric |

| Alcohol to Bromide Conversion | Room Temperature to 50 °C | Atmospheric |

By carefully considering these synthetic strategies and optimizing the reaction conditions for each step, a reliable and scalable process for the production of 3-iodo-2-methoxybenzyl bromide can be established.

Reactivity and Mechanistic Investigations of 3 Iodo 2 Methoxybenzyl Bromide

Reactions at the Benzylic Bromide Center

The primary site of reactivity for 3-iodo-2-methoxybenzyl bromide is the benzylic carbon bearing the bromine atom. Reactions at this center predominantly involve the displacement of the bromide ion by a nucleophile.

Benzylic halides are unique in their ability to undergo nucleophilic substitution through both SN1 and SN2 mechanisms. study.combrainly.com The SN2 pathway is favored for primary halides due to the low steric hindrance, while the SN1 pathway is viable if a stable carbocation intermediate can be formed. quora.comucalgary.ca In the case of 3-iodo-2-methoxybenzyl bromide, a primary halide, the SN2 mechanism would be anticipated. However, the stability of the potential benzyl (B1604629) carbocation, which is resonance-stabilized by the benzene (B151609) ring, allows for the possibility of an SN1 pathway under appropriate conditions (e.g., polar protic solvents, non-basic nucleophiles). study.comquora.com

The substituents on the aromatic ring play a crucial role in modulating this reactivity:

2-Methoxy Group : The methoxy (B1213986) group at the ortho position exerts two opposing effects. Its electron-donating resonance effect (+R) could stabilize a benzylic carbocation, favoring an SN1 pathway. However, its significant steric bulk hinders the backside attack required for an SN2 reaction. libretexts.orglibretexts.org This steric hindrance is a primary factor in slowing SN2 reaction rates. libretexts.org

3-Iodo Group : The iodine atom at the meta position primarily exerts an electron-withdrawing inductive effect (-I). This effect destabilizes the formation of a benzylic carbocation, thereby disfavoring the SN1 mechanism.

Consequently, the reaction pathway for 3-iodo-2-methoxybenzyl bromide is a delicate balance between these electronic and steric factors, heavily influenced by the nature of the nucleophile, solvent, and temperature. Given the steric hindrance at the ortho position, SN2 reactions are expected to be slower than for unhindered benzyl bromides, while the SN1 pathway is electronically disfavored by the meta-iodo substituent. SN2' reactions are not relevant as they occur in allylic systems.

The reaction of 3-iodo-2-methoxybenzyl bromide with oxygen nucleophiles, such as alcohols or carboxylates, leads to the formation of benzyl ethers and esters, respectively. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common method for preparing benzyl ethers. organic-chemistry.orgyoutube.com This reaction typically proceeds via an SN2 mechanism. youtube.com For 3-iodo-2-methoxybenzyl bromide, the reaction would require a strong base to deprotonate the alcohol, forming a potent nucleophile capable of overcoming the steric hindrance of the ortho-methoxy group. The use of polar aprotic solvents like DMF or DMSO can enhance the rate of SN2 reactions.

Table 1: Representative Benzyl Ether Synthesis via SN2 Reaction

| Electrophile | Nucleophile | Base/Solvent | Product | Yield |

| Benzyl Bromide | Ethanol | NaH / THF | Benzyl ethyl ether | >90% |

| 4-Methoxybenzyl Bromide | Phenol | K₂CO₃ / Acetone | 4-Methoxybenzyl phenyl ether | High |

| 3-Iodo-2-methoxybenzyl Bromide (Predicted) | Methanol | NaH / DMF | 3-Iodo-2-methoxybenzyl methyl ether | Moderate |

Nitrogen nucleophiles, such as ammonia, primary, secondary, and tertiary amines, react with benzylic halides to yield benzylic amines and quaternary ammonium salts. google.comorganic-chemistry.org These reactions are classic examples of SN2 displacement. The reaction of 3-iodo-2-methoxybenzyl bromide with primary or secondary amines would produce the corresponding substituted benzylic amines. The reaction with a tertiary amine, known as the Menshutkin reaction, results in the formation of a quaternary ammonium salt. quora.comquora.com The rate of these reactions would be significantly influenced by the steric hindrance around the benzylic carbon. rsc.org

Table 2: Synthesis of Benzylic Amines and Quaternary Ammonium Salts

| Electrophile | Nucleophile | Solvent | Product |

| Benzyl Bromide | Diethylamine | Ethanol | N,N-Diethylbenzylamine |

| 4-Chlorobenzyl Bromide | Hexamethylenetetramine | Alcohol/Water | 4-Chlorobenzylaminium salt |

| 3-Iodo-2-methoxybenzyl Bromide (Predicted) | Trimethylamine | Acetonitrile (B52724) | (3-Iodo-2-methoxybenzyl)trimethylammonium bromide |

Quaternization reactions are often carried out in polar solvents like alcohols or acetonitrile. googleapis.com The efficiency can be improved by conducting the reaction in water or a water-containing organic solvent. google.com

Sulfur nucleophiles, such as thiolates (RS⁻), are highly effective in SN2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu They react readily with benzylic halides like 3-iodo-2-methoxybenzyl bromide to form stable benzylic thioethers. The superior nucleophilicity of sulfur compounds may help to mitigate the reduced reactivity caused by steric hindrance from the ortho-methoxy group. msu.edu The reaction is typically carried out by deprotonating a thiol with a base (e.g., sodium hydroxide or sodium hydride) to form the thiolate, which then displaces the bromide.

Table 3: Formation of Benzylic Thioethers

| Electrophile | Nucleophile | Base/Solvent | Product |

| Benzyl Bromide | Ethanethiol | NaOH / Ethanol | Benzyl ethyl sulfide |

| 4-Nitrobenzyl Bromide | Thiophenol | K₂CO₃ / DMF | 4-Nitrobenzyl phenyl sulfide |

| 3-Iodo-2-methoxybenzyl Bromide (Predicted) | Benzenethiol | NaH / THF | (3-Iodo-2-methoxybenzyl)(phenyl)sulfane |

For the formation of new carbon-carbon bonds, 3-iodo-2-methoxybenzyl bromide can be reacted with various carbon nucleophiles. Enolates, derived from malonic esters, acetoacetic esters, or other β-dicarbonyl compounds, are soft nucleophiles that react well with benzylic halides in SN2 reactions. This provides a route to synthesize a variety of substituted aromatic compounds. Similarly, organometallic reagents like Grignard reagents or organocuprates can potentially react, although side reactions may be more prevalent. The steric hindrance at the benzylic center remains a key factor influencing the feasibility and yield of these reactions.

Table 4: Reactions with Carbon Nucleophiles

| Electrophile | Nucleophile | Base/Solvent | Product Type |

| Benzyl Bromide | Diethyl malonate | NaOEt / Ethanol | Diethyl benzylmalonate |

| 3-Iodo-2-methoxybenzyl Bromide (Predicted) | Acetone Enolate | LDA / THF | 1-(3-Iodo-2-methoxyphenyl)propan-2-one |

Nucleophilic Substitution Reactions (S<sub>N</sub>1, S<sub>N</sub>2, S<sub>N</sub>2')

Carbon Nucleophile Reactivity (e.g., Enolates, Organometallics)

Alkylation Reactions in Organic Synthesis

3-Iodo-2-methoxybenzyl bromide serves as an effective alkylating agent, a molecule that facilitates the transfer of an alkyl group to another molecule. mt.com This reactivity is centered on the benzylic carbon, which is electrophilic due to the electronegativity of the attached bromine atom. Nucleophiles can attack this carbon, leading to the displacement of the bromide ion in a nucleophilic substitution reaction. youtube.com

The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nucleophile. youtube.comkhanacademy.org An S(_N)1 pathway would involve the formation of a resonance-stabilized benzylic carbocation, a process favored by polar, protic solvents. chemistrysteps.comlibretexts.org Conversely, a strong nucleophile in a polar aprotic solvent would favor a concerted S(_N)2 mechanism. youtube.com The electron-donating methoxy group on the aromatic ring further stabilizes the carbocation intermediate, potentially enhancing reactivity in S(_N)1-type reactions. researchgate.net A common application of such benzyl bromides is in Friedel-Crafts alkylation, where an aromatic ring is alkylated in the presence of a Lewis acid catalyst. mt.comlumenlearning.com

Homologation Reactions via C–C Bond Insertion

Homologation, a process that extends a carbon chain by a specific unit, can be achieved with electron-rich benzyl bromides like 3-Iodo-2-methoxybenzyl bromide through a formal carbon-carbon bond insertion. Research has shown that benzyl bromide derivatives can react with diazo compounds in the presence of a Lewis acid catalyst, resulting in the insertion of the diazo carbon into the C(sp²)–C(sp³) bond of the benzyl group. nih.gov

This transformation proceeds through the formation of a stabilized benzylic carbocation, which then reacts with the diazo compound. nih.gov The subsequent steps involve the loss of dinitrogen and a rearrangement via a phenonium ion intermediate, ultimately leading to a homologated product with a newly formed benzylic quaternary center. nih.gov The resulting alkyl bromide product can then be subjected to further derivatization, for instance, by substitution with nucleophiles like azide or cyanide. nih.gov

Elimination Reactions and Pathways to Unsaturated Systems

In the presence of a strong, non-nucleophilic base, 3-Iodo-2-methoxybenzyl bromide can undergo elimination reactions to form unsaturated systems. msu.edudocbrown.info This process, known as dehydrohalogenation, involves the removal of the bromine atom from the benzylic carbon and a hydrogen atom from an adjacent carbon, leading to the formation of a double bond. mgscience.ac.inyoutube.com

These reactions typically follow a bimolecular (E2) mechanism, which is a concerted process where the base removes a proton simultaneously as the bromide ion departs. msu.eduyoutube.com The conditions for elimination are often in competition with nucleophilic substitution. bits-pilani.ac.in To favor elimination, strong, sterically hindered bases (such as potassium tert-butoxide) and higher temperatures are typically employed. msu.edudocbrown.info The regioselectivity of the elimination is dictated by the availability of β-hydrogens. For 3-Iodo-2-methoxybenzyl bromide, elimination would lead to the formation of 3-iodo-2-methoxy-styrene derivatives.

Radical Reactions Involving the Benzylic Position

The benzylic position of 3-Iodo-2-methoxybenzyl bromide is particularly susceptible to radical reactions. libretexts.org This enhanced reactivity is due to the resonance stabilization of the intermediate benzylic radical that is formed upon abstraction of a benzylic hydrogen atom. chemistrysteps.comlibretexts.org The unpaired electron of the benzylic radical can be delocalized into the π-electron system of the aromatic ring, significantly lowering the energy of the intermediate and the activation energy for its formation. libretexts.orglibretexts.org

A classic example of this reactivity is free-radical bromination. youtube.com Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) or light, a bromine atom can be selectively introduced at the benzylic position of an alkylbenzene. libretexts.orglibretexts.org While 3-Iodo-2-methoxybenzyl bromide is already brominated, this underlying principle of benzylic radical stability governs its reactions involving radical intermediates.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond on the aromatic ring provides a second, distinct site of reactivity, primarily exploited in transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgorganic-chemistry.org In these reactions, the reactivity of the aryl halide is crucial, with the bond strength of the carbon-halogen bond playing a key role. The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides generally more reactive in the initial, often rate-limiting, oxidative addition step of the catalytic cycle. illinois.edu This allows reactions involving aryl iodides to proceed under milder conditions than their bromide or chloride counterparts. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester. nih.govlibretexts.org The aryl iodide moiety of 3-Iodo-2-methoxybenzyl bromide makes it an excellent substrate for this transformation.

The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Iodo-2-methoxybenzyl bromide to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst.

A wide variety of boronic acids and esters can be used in this reaction, allowing for the synthesis of a diverse range of biaryl compounds. nih.govfrontiersin.org The choice of palladium precursor, ligands, base, and solvent is critical for optimizing the reaction yield and scope. libretexts.orgresearchgate.net For instance, sterically hindered substrates may require bulky, electron-rich phosphine ligands to facilitate the catalytic cycle. researchgate.net

Below are illustrative examples of Suzuki-Miyaura coupling conditions that could be adapted for 3-Iodo-2-methoxybenzyl bromide, based on reactions with similar aryl iodides.

| Boronic Acid/Ester Partner | Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Na₂PdCl₄/sSPhos | K₂CO₃ | H₂O/Acetonitrile | 37 | High | frontiersin.org |

| 5,5-dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ | Sodium phenoxide | Benzene | Reflux | Good | researchgate.net |

| 4-Methylphenylboronic acid | Pd on Hydroxyapatite | TBAB/Base | Water | Not specified | High Turnover | researchgate.net |

| (Hetero)aryl boronic acids | Pd(OAc)₂/TPPTS | Not specified | Not specified | 70 | Not specified | frontiersin.org |

Negishi and Kumada Coupling Reactions with Organozinc and Organomagnesium Reagents

The Negishi and Kumada couplings are powerful cross-coupling methods utilizing organozinc and organomagnesium reagents, respectively.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is noted for its high functional group tolerance and reactivity. nih.gov While organozinc reagents can be prepared from bromoaryl compounds, iodoaryl compounds are also effective precursors. units.it High-yielding cross-coupling of unactivated alkyl bromides with alkylzinc halides has been achieved at room temperature using Pd/N-heterocyclic carbene (NHC) catalysts. nih.gov

The Kumada coupling , the first reported nickel- or palladium-catalyzed cross-coupling reaction, uses Grignard reagents (organomagnesium halides) as coupling partners. organic-chemistry.org It is an economical method for synthesizing unsymmetrical biaryls. organic-chemistry.org A key advantage is the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org The reaction's scope can be limited by the reactivity of the Grignard reagent toward certain functional groups. organic-chemistry.org Iron catalysts have also emerged as an effective and less toxic alternative for mediating these couplings. acgpubs.org

Transition-Metal-Free Cross-Coupling Processes

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free cross-coupling reactions have gained significant attention. rsc.org These reactions often proceed through different mechanisms than their metal-catalyzed counterparts, such as homolytic aromatic substitution (HAS) or benzyne intermediates. cas.cnacs.org

Base-promoted, transition-metal-free couplings between aryl halides and arenes or heteroarenes have been developed. acs.org For instance, mixed alkoxy bases like EtOK/t-BuOK can promote the direct C-H arylation of benzene with aryl iodides. rsc.org While these methods offer an attractive alternative, challenges such as controlling regioselectivity can arise. acs.org

Reactivity with Hypervalent Iodine Reagents and Systems

Hypervalent iodine reagents have become valuable tools in organic synthesis due to their low toxicity, ready availability, and unique reactivity. beilstein-journals.orgnih.gov These reagents, particularly iodine(III) compounds (λ³-iodanes), act as powerful oxidizing agents and efficient group-transfer reagents. beilstein-journals.orgacs.org

The reactivity of hypervalent iodine compounds is driven by the favorable reduction of the iodine center to its normal valency. princeton.edu They can be used to activate double bonds, mediate oxidative rearrangements, and facilitate the formation of C-C, C-N, and C-O bonds. beilstein-journals.orgnih.gov The reactivity is highly dependent on the ligands attached to the iodine atom. nih.gov For example, the combination of a reagent like PhI(OCOCF₃)₂ with a Lewis acid can generate a highly reactive species capable of promoting complex transformations. nih.gov While specific reactions involving 3-iodo-2-methoxybenzyl bromide and external hypervalent iodine reagents are not detailed in the literature, the iodo-substituent itself could potentially be oxidized to a hypervalent iodine species, opening pathways for further functionalization.

Halogen-Bonding Interactions and Their Influence on Solid-State Structures and Reactivity

The solid-state arrangement of 3-Iodo-2-methoxybenzyl bromide is anticipated to be significantly influenced by halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. In this molecule, the iodine atom, covalently bonded to the aromatic ring, can interact with the bromide ion of a neighboring molecule. This interaction arises from the anisotropic distribution of electron density around the iodine atom, creating a region of positive electrostatic potential (a σ-hole) opposite the C-I bond, which can then be attracted to the electron-rich bromide anion.

Table 1: General Characteristics of Halogen Bonding

| Feature | Description |

| Nature of Interaction | Non-covalent, involving an electrophilic halogen and a Lewis base. |

| Strength | Can be comparable to hydrogen bonds, influencing melting points and solubility. |

| Directionality | Highly directional, contributing to predictable crystal packing. |

| Influence on Reactivity | Can facilitate or hinder reactions by controlling intermolecular distances and orientations. |

Influence of the Methoxy Substituent on Aromatic and Benzylic Reactivity

The methoxy (-OCH₃) group, positioned ortho to the iodine and meta to the bromomethyl group, exerts a profound influence on the reactivity of both the aromatic ring and the benzylic position through a combination of electronic effects.

Electron-Donating Effects and Ring Activation

The methoxy group is a potent activating group in electrophilic aromatic substitution reactions. pharmaguideline.comlumenlearning.comhrpatelpharmacy.co.in This activation stems from its ability to donate electron density to the benzene ring through resonance (a +M effect), which outweighs its electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. lumenlearning.com The lone pairs on the oxygen atom can be delocalized into the π-system of the ring, increasing the electron density, particularly at the ortho and para positions. pharmaguideline.comhrpatelpharmacy.co.in This enhanced nucleophilicity makes the aromatic ring more susceptible to attack by electrophiles.

Regioselectivity Control in Electrophilic and Nucleophilic Aromatic Substitutions

The directing influence of the substituents on the aromatic ring of 3-Iodo-2-methoxybenzyl bromide is a critical factor in determining the outcome of substitution reactions.

In electrophilic aromatic substitution , the methoxy group is a strong ortho, para-director. pharmaguideline.comyoutube.com Conversely, the iodine atom is a deactivating ortho, para-director. The strong activating effect of the methoxy group is generally expected to dominate the directing effects. Therefore, incoming electrophiles would be directed primarily to the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent iodo and bromomethyl groups would likely favor substitution at the less hindered para position to the methoxy group. Research on 2-iodoanisole has shown that electrophilic substitution can be directed to the para position. beilstein-journals.org

Stereoelectronic Effects on Reaction Rates and Selectivity

Stereoelectronic effects, which encompass the influence of orbital overlap and electronic distribution on the geometry and reactivity of a molecule, are crucial in understanding the behavior of 3-Iodo-2-methoxybenzyl bromide. The ortho-disubstituted pattern of the iodo and methoxy groups can lead to specific conformational preferences that, in turn, affect reaction rates and selectivity.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups—iodo, methoxy, and bromomethyl—in 3-Iodo-2-methoxybenzyl bromide makes it a prime candidate for utilization in tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation.

Chemoselective Transformations of Polyfunctional Substrates

Chemoselectivity is paramount in designing reactions with polyfunctional molecules like 3-Iodo-2-methoxybenzyl bromide. The differential reactivity of the functional groups allows for selective transformations. The benzylic bromide is highly susceptible to nucleophilic substitution. khanacademy.org The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov The aromatic ring itself can undergo electrophilic substitution, as discussed earlier.

A hypothetical tandem reaction could involve an initial nucleophilic substitution at the benzylic position, followed by an intramolecular cross-coupling reaction involving the iodo group to form a cyclic product. The success of such a sequence would depend on the careful choice of reagents and reaction conditions to ensure the desired chemoselectivity. For example, cooperative catalysis has been employed to activate benzyl halides for radical reactions that can then participate in further transformations. nih.govorganic-chemistry.org

Table 2: Functional Groups in 3-Iodo-2-methoxybenzyl bromide and Their Potential Reactions

| Functional Group | Position | Potential Reactions |

| Bromomethyl | Benzylic | Nucleophilic Substitution (Sₙ1, Sₙ2), Radical Reactions |

| Iodo | Aromatic (C3) | Cross-Coupling (e.g., Suzuki, Sonogashira), Halogen Bonding |

| Methoxy | Aromatic (C2) | Directing group in Electrophilic Aromatic Substitution |

| Aromatic Ring | - | Electrophilic Aromatic Substitution |

Sequential Reactivity Profiles in One-Pot Synthetic Sequences

The distinct chemical nature of the benzylic bromide and the aryl iodide in 3-iodo-2-methoxybenzyl bromide allows for a programmed sequence of reactions within a single pot. The benzylic bromide is highly susceptible to nucleophilic attack (SN2 reaction), while the aryl iodide is amenable to transition-metal-catalyzed cross-coupling reactions or metal-halogen exchange. This disparity in reactivity enables the selective functionalization of one site while leaving the other intact for subsequent transformations.

A typical one-pot sequence would commence with the reaction of the benzylic bromide with a soft nucleophile, such as a thiol or an amine, under basic conditions. This initial step proceeds readily at or below room temperature. Following the complete consumption of the benzylic bromide, a transition metal catalyst (e.g., a palladium complex) and a suitable coupling partner (e.g., a boronic acid, alkyne, or amine) can be introduced to the reaction mixture. Subsequent heating then facilitates the cross-coupling reaction at the aryl iodide position.

Table 1: Illustrative One-Pot Sequential Functionalization of 3-Iodo-2-methoxybenzyl Bromide

| Step | Reagent(s) | Reaction Type | Position Reacted | Product |

|---|---|---|---|---|

| 1 | Sodium thiophenoxide (PhSNa) | SN2 | Benzylic | 2-(Benzylthio)-1-iodo-3-methoxybenzene |

This sequential approach is highly efficient as it minimizes purification steps and reduces solvent waste. The order of the sequence is crucial; attempting the cross-coupling reaction first would likely require conditions that could also affect the benzylic bromide.

Generation and Trapping of Benzyne Intermediates

The 1,2-disubstituted pattern of the iodo and methoxy groups on the aromatic ring of 3-iodo-2-methoxybenzyl bromide suggests the potential for it to serve as a precursor to a methoxy-substituted benzyne intermediate. The generation of benzynes from 1,2-dihaloarenes or related precursors is a well-established method for the rapid construction of complex aromatic systems. semanticscholar.orgnih.gov

The formation of the benzyne intermediate from 3-iodo-2-methoxybenzyl bromide would likely proceed through an elimination mechanism. Treatment with a strong, non-nucleophilic base could, in principle, deprotonate the aromatic proton ortho to the iodine atom, followed by the elimination of iodide to form the reactive benzyne. However, the presence of the highly reactive benzylic bromide complicates this transformation, as many strong bases would preferentially react at this site.

A potential strategy to circumvent this issue would involve the use of organometallic reagents, such as n-butyllithium, at low temperatures. This could facilitate a lithium-iodine exchange, followed by elimination to generate the benzyne. The highly reactive benzyne intermediate would then need to be trapped in situ by a suitable diene or nucleophile to prevent its rapid dimerization or polymerization.

Table 2: Hypothetical Trapping of the Benzyne Intermediate from 3-Iodo-2-methoxybenzyl Bromide

| Benzyne Precursor Treatment | Trapping Agent | Reaction Type | Product |

|---|---|---|---|

| n-Butyllithium, -78 °C | Furan | [4+2] Cycloaddition (Diels-Alder) | 1-Methoxy-1,4-dihydronaphthalene-1,4-endoxide |

It is important to note that specific experimental data on the generation of a benzyne from 3-iodo-2-methoxybenzyl bromide is not extensively reported, and the proposed schemes are based on established principles of benzyne chemistry. The competition between benzyne formation and reaction at the benzylic bromide site remains a significant synthetic challenge that would require careful optimization of reaction conditions.

Applications of 3 Iodo 2 Methoxybenzyl Bromide in Complex Chemical Synthesis

As a Versatile Building Block for Diversified Molecular Libraries

In the field of medicinal chemistry and drug discovery, the generation of molecular libraries containing a wide array of structurally diverse compounds is paramount for identifying new therapeutic leads. nih.gov 3-Iodo-2-methoxybenzyl bromide serves as an exemplary building block for diversity-oriented synthesis (DOS), a strategy that aims to efficiently create structurally complex and diverse small molecules. nih.gov

The power of this reagent lies in the differential reactivity of its functionalities:

Benzyl (B1604629) Bromide: This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions (SN2) with a wide range of nucleophiles such as amines, phenols, thiols, and carbanions. This allows for the straightforward introduction of the 3-iodo-2-methoxybenzyl moiety onto various molecular scaffolds.

Aryl Iodide: The carbon-iodine bond is a key handle for transition-metal-catalyzed cross-coupling reactions. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methods like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. thepharmajournal.com This enables the introduction of a vast array of substituents at this position.

Methoxy (B1213986) Group: The methyl ether can be cleaved under specific conditions to reveal a phenol, which can be further functionalized through acylation, alkylation, or other modifications.

This orthogonal reactivity allows chemists to perform sequential reactions, systematically building complexity and diversity. For instance, one could first use the benzyl bromide for an alkylation reaction, then perform a Suzuki coupling on the aryl iodide, and finally cleave the ether to introduce a third point of diversification. This capacity to generate a large number of analogs from a single, versatile starting material makes 3-iodo-2-methoxybenzyl bromide a powerful tool in combinatorial chemistry for the rapid assembly of molecular libraries. researchgate.netscribd.com

Synthetic Intermediate for Heterocyclic Scaffolds

Heterocyclic compounds form the core of numerous pharmaceuticals and natural products. 3-Iodo-2-methoxybenzyl bromide is a key intermediate in the synthesis of various important heterocyclic systems.

Benzofurans are significant structural motifs found in many biologically active compounds. nih.govmdpi.comjocpr.com The synthesis of substituted benzofurans can be achieved through methods involving the cyclization of ortho-substituted phenols. 3-Iodo-2-methoxybenzyl bromide can be used to prepare key precursors for these cyclizations. For example, it can alkylate an ortho-hydroxyphenyl acetylene derivative. The resulting intermediate, containing the o-alkynylphenol ether structure, can then undergo an electrophilic iodocyclization to form a 3-iodobenzofuran derivative. researchgate.netsci-hub.box These 3-iodobenzofurans are themselves versatile intermediates, as the iodine atom can be replaced using various palladium-catalyzed cross-coupling reactions to install diverse functional groups at the 3-position. researchgate.net

Chromones, or 1-benzopyran-4-ones, are another class of privileged structures in medicinal chemistry. ijrpc.comcore.ac.uk Synthetic routes to chromones often involve the cyclization of 2-hydroxyacetophenone derivatives. researchgate.net While direct application of 3-iodo-2-methoxybenzyl bromide is less common, its structural motifs are integral to advanced chromone syntheses. For instance, 3-iodochromones are valuable intermediates for creating complex derivatives, and their synthesis often proceeds from enaminones which can be prepared from substituted 2-hydroxyacetophenones. frontiersin.org The functional handles present in 3-iodo-2-methoxybenzyl bromide are representative of the substitution patterns often required for building functionally rich chromone scaffolds. nih.gov

| Precursor Strategy | Key Reaction Step | Role of Iodo-benzyl Moiety | Potential for Diversification |

|---|---|---|---|

| Alkylation of o-hydroxyphenyl acetylene | Electrophilic Iodocyclization (I2 or ICl) | Forms the core structure leading to a 3-iodobenzofuran intermediate | The C-I bond allows for subsequent Pd-catalyzed cross-coupling (Suzuki, Sonogashira, etc.) |

| Palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes | Electrophilic Cyclization | Serves as the o-iodoanisole component after conversion of the bromide | Substituents can be varied on the terminal alkyne starting material |

The indole nucleus is one of the most ubiquitous heterocycles in bioactive molecules. nih.gov The synthesis of 3-iodoindoles is a particularly powerful strategy, as these compounds are excellent substrates for further functionalization via cross-coupling chemistry. beilstein-journals.orgnih.gov A common route involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines. nih.govresearchgate.net In this context, 3-iodo-2-methoxybenzyl bromide can serve as the alkylating agent for the aniline nitrogen, installing the benzyl group prior to the coupling and cyclization sequence. This leads to N-benzylated indole products, a common structural feature in many pharmaceutical agents.

Quinazolines and their quinazolinone analogues are nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govarkat-usa.orgekb.eg Synthetic strategies often involve the condensation of anthranilic acid derivatives or 2-aminobenzonitriles with various reagents. In one relevant example, 3-methoxybenzyl bromide (a close analog) was used to alkylate a 2-thioxo-benzo[g]quinazoline intermediate, demonstrating the utility of the benzyl bromide functionality in building complex quinazoline systems. nih.gov The presence of the iodo-substituent on the benzyl ring would provide an additional reactive site for post-cyclization modifications, allowing for the synthesis of novel quinazoline libraries.

| Heterocycle | Synthetic Strategy | Plausible Role of 3-Iodo-2-methoxybenzyl Bromide | Resulting Intermediate/Product |

|---|---|---|---|

| Indole | Sonogashira coupling of an N-benzylated o-iodoaniline with a terminal alkyne, followed by electrophilic cyclization. | N-alkylation of the o-iodoaniline precursor. | N-(3-Iodo-2-methoxybenzyl)-3-iodoindole derivative. |

| Quinazoline | Alkylation of a pre-formed quinazolinone or thione scaffold. | Acts as the alkylating agent to functionalize a nitrogen or sulfur atom on the heterocyclic core. nih.gov | N- or S- (3-Iodo-2-methoxybenzyl) quinazolinone derivative. |

The utility of 3-iodo-2-methoxybenzyl bromide extends beyond the aforementioned systems to the synthesis of a wide range of other heteroaromatics. nih.gov The principles of using the benzyl bromide for alkylation and the aryl iodide for cross-coupling can be applied to many synthetic pathways. For example, it can be used to prepare precursors for the synthesis of:

Benzothiophenes: Similar to benzofurans, iodocyclization of o-alkynyl-thiophenols or their derivatives can yield 3-iodobenzothiophenes, which are valuable for further elaboration. researchgate.net

Isoquinolines: The construction of isoquinoline skeletons can involve precursors functionalized with the 3-iodo-2-methoxybenzyl group, with subsequent cyclization reactions forming the heterocyclic core.

Precursor in the Synthesis of Functionally Enriched Organic Molecules

"Functionally enriched" molecules are compounds designed with specific properties, such as biological activity, fluorescence, or material characteristics. 3-Iodo-2-methoxybenzyl bromide is not just a structural scaffold but also a precursor to introduce functional complexity.

The iodo-substituent is particularly important in this regard. Beyond its role in standard cross-coupling, it can be used in:

Carbonylative Couplings: To introduce ketone or ester functionalities.

Radioiodination: The iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²⁵I), which is a crucial step in preparing radiolabeled molecules for biological imaging and biodistribution studies. nih.gov

Stille and Suzuki Couplings: To introduce complex aryl, heteroaryl, or vinyl groups, significantly altering the steric and electronic properties of the molecule, which is a key strategy in tuning the activity of drug candidates. researchgate.netbeilstein-journals.org

The combination of the three functional groups allows for the strategic, late-stage introduction of pharmacophores or reporter groups, making it a valuable precursor for creating highly specialized and functionally enriched molecules.

Contributions to Methodological Advancements in Organic Synthesis

The use of multi-functional building blocks like 3-iodo-2-methoxybenzyl bromide has contributed to significant methodological advancements in organic synthesis. thepharmajournal.comrroij.com These advancements prioritize efficiency, atom economy, and the reduction of synthetic steps.

One major area of advancement is the development of one-pot, multi-component reactions (MCRs) . nih.gov The orthogonal reactivity of 3-iodo-2-methoxybenzyl bromide is ideally suited for such processes. A hypothetical MCR could involve the initial alkylation via the benzyl bromide, followed by the in-situ addition of a palladium catalyst and a coupling partner to react with the aryl iodide, generating a complex molecule in a single operation. Such sequences drastically improve synthetic efficiency over traditional stepwise methods.

Furthermore, this reagent facilitates late-stage functionalization , a key strategy in drug discovery. This approach involves modifying a complex, drug-like core in the final steps of a synthesis. By incorporating 3-iodo-2-methoxybenzyl bromide into a core scaffold, chemists retain the iodo-group as a versatile handle for late-stage diversification, allowing a single advanced intermediate to be converted into a library of final compounds for structure-activity relationship (SAR) studies. This contrasts with older methods that required separate, lengthy syntheses for each new analog. The development of automated high-throughput experimentation and machine learning algorithms to optimize these complex transformations further highlights the synergy between versatile reagents and modern synthetic methodology. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization for Research on 3 Iodo 2 Methoxybenzyl Bromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Iodo-2-methoxybenzyl bromide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

The ¹H NMR spectrum of 3-Iodo-2-methoxybenzyl bromide is expected to reveal distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) protons. The chemical shifts are influenced by the electronic effects of the iodo, methoxy, and bromomethyl substituents on the benzene (B151609) ring.

The aromatic region would likely display signals for three protons. The proton at position 6 (H-6), situated between the bromomethyl and iodo groups, is expected to appear as a doublet of doublets. The proton at position 4 (H-4), adjacent to the iodine, would likely be a triplet, while the proton at position 5 (H-5) would also be a doublet of doublets. The benzylic methylene (-CH₂Br) protons typically appear as a singlet in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom. The methoxy (-OCH₃) protons would present as a sharp singlet, typically around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 3-Iodo-2-methoxybenzyl Bromide

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H-4 | 7.20 - 7.40 | t |

| Aromatic H-5 | 6.90 - 7.10 | dd |

| Aromatic H-6 | 7.50 - 7.70 | dd |

| -CH₂Br | 4.60 - 4.80 | s |

Note: Predicted values are based on typical substituent effects and data from analogous compounds. dd = doublet of doublets, s = singlet, t = triplet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 3-Iodo-2-methoxybenzyl bromide, eight distinct carbon signals are anticipated: six for the aromatic ring, one for the benzylic methylene carbon, and one for the methoxy carbon. The carbon attached to the iodine atom (C-3) is expected to have a significantly lower chemical shift (around 90-100 ppm) due to the heavy atom effect. The carbon bearing the methoxy group (C-2) would be shifted downfield. The benzylic carbon (-CH₂Br) signal is expected in the range of 30-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Iodo-2-methoxybenzyl Bromide

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-CH₂Br) | 138 - 142 |

| C-2 (-OCH₃) | 155 - 159 |

| C-3 (-I) | 92 - 98 |

| C-4 | 129 - 133 |

| C-5 | 123 - 127 |

| C-6 | 128 - 132 |

| -CH₂Br | 30 - 35 |

Note: Predicted values are based on typical substituent effects and data from analogous compounds.

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Iodo-2-methoxybenzyl bromide, cross-peaks would be expected between the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6. youtube.com This confirms their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. youtube.com This would show correlations between the -OCH₃ protons and the methoxy carbon, the -CH₂Br protons and the benzylic carbon, and each aromatic proton (H-4, H-5, H-6) with its corresponding aromatic carbon (C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations include the benzylic protons (-CH₂Br) showing cross-peaks to C-1, C-2, and C-6, and the methoxy protons (-OCH₃) showing a correlation to C-2. These correlations are vital for unambiguously placing the substituents on the aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation of a molecule.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula of 3-Iodo-2-methoxybenzyl bromide is C₈H₈BrIO. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion, showing two peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units. docbrown.infodocbrown.info The theoretical exact mass of the monoisotopic molecular ion ([¹²C₈¹H₈⁷⁹Br¹²⁷I¹⁶O]⁺) can be calculated with high precision.

Electron ionization mass spectrometry (EI-MS) causes the molecule to fragment in a reproducible manner, providing structural clues. The mass spectrum of 3-Iodo-2-methoxybenzyl bromide is expected to show several characteristic fragments. A primary and highly probable fragmentation pathway is the loss of the bromine radical (•Br) to form a stable, resonance-stabilized benzylic carbocation. raco.cat This would result in a prominent peak at m/z corresponding to [M-Br]⁺. Another significant fragmentation could be the cleavage of the C-I bond. Further fragmentation of the benzyl (B1604629) cation could involve the loss of a methyl radical (•CH₃) from the methoxy group or the neutral loss of carbon monoxide (CO).

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 3-Iodo-2-methoxybenzyl Bromide

| m/z Value (Predicted) | Identity of Fragment |

|---|---|

| 326/328 | [C₈H₈BrIO]⁺ (Molecular Ion, [M]⁺) |

| 247 | [C₈H₈IO]⁺ ([M-Br]⁺) |

| 218 | [C₇H₅IO]⁺ |

| 199 | [C₈H₈BrO]⁺ ([M-I]⁺) |

Note: The presence of bromine isotopes (⁷⁹Br/⁸¹Br) will result in doublet peaks for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

For 3-Iodo-2-methoxybenzyl bromide, the IR spectrum provides a unique fingerprint, allowing for the identification of its key structural features. The primary functional groups that can be identified include the aromatic ring, the methoxy group (-OCH₃), the alkyl halide (C-Br and C-I) bonds, and the various C-H bonds.

The analysis of the spectrum is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). The functional group region is particularly useful for identifying characteristic stretching vibrations for specific groups like C-H and C=C. The fingerprint region contains a complex pattern of absorptions, including bending vibrations, that are unique to the molecule as a whole.

The expected IR absorption bands for 3-Iodo-2-methoxybenzyl bromide are detailed in the table below. These wavenumbers are based on characteristic absorption frequencies for the molecule's constituent functional groups. pressbooks.publibretexts.org

Table 1: Characteristic Infrared Absorption Bands for 3-Iodo-2-methoxybenzyl Bromide

| Wavenumber Range (cm⁻¹) | Intensity | Functional Group | Vibration Type |

|---|---|---|---|

| 3100–3000 | Medium to Weak | Aromatic C-H | Stretching |

| 2960–2850 | Medium | Aliphatic C-H (in -CH₃ and -CH₂Br) | Stretching |

| ~1600, ~1475 | Medium to Strong | Aromatic C=C | Ring Stretching |

| 1250–1200 | Strong | Aryl-O (Methoxy) | Asymmetric Stretching |

| 1050–1020 | Medium | Aryl-O (Methoxy) | Symmetric Stretching |

| 690–515 | Medium to Strong | C-Br (Bromomethyl) | Stretching |

The presence of a strong absorption band around 1250–1200 cm⁻¹ is indicative of the aryl-ether linkage of the methoxy group. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and bromomethyl groups are found just below 3000 cm⁻¹. libretexts.org The carbon-halogen stretches are found in the lower frequency (fingerprint) region of the spectrum, with the C-Br stretch appearing around 690-515 cm⁻¹ and the C-I stretch at even lower wavenumbers, typically around 500 cm⁻¹. libretexts.org The characteristic absorptions for the substituted benzene ring provide further confirmation of the compound's core structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. wikipedia.org By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined with high precision. nih.gov

A crystallographic study of 3-Iodo-2-methoxybenzyl bromide would reveal several key structural details:

Molecular Conformation: The precise orientation of the methoxy (-OCH₃) and bromomethyl (-CH₂Br) substituents relative to the plane of the benzene ring.

Bond Parameters: Exact measurements of all bond lengths (e.g., C-I, C-O, C-C, C-Br) and bond angles, providing insight into the electronic effects of the substituents on the aromatic ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, governed by intermolecular forces such as van der Waals interactions or potential halogen bonding involving the iodine and bromine atoms. rsc.org

While a published crystal structure for 3-Iodo-2-methoxybenzyl bromide is not available, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on data for structurally related benzyl bromide compounds. rero.ch

Table 2: Illustrative Crystallographic Data for a Substituted Benzyl Bromide Compound

| Parameter | Example Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₈H₈BrIO |

| Formula Weight | 326.96 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | ~8.5 Å |

| b | ~4.5 Å |

| c | ~25.0 Å |

| α | 90° |

| β | ~94° |

| γ | 90° |

| Volume | ~960 ų |

This data allows for the complete reconstruction of the molecule's solid-state structure. It would confirm the planarity of the benzene ring and define the torsion angles that describe the spatial relationship between the substituents and the ring. Such detailed structural information is invaluable for computational modeling and for understanding structure-activity relationships in related chemical research.

Based on the comprehensive search for existing theoretical and computational studies on the specific compound "3-Iodo-2-methoxybenzyl bromide," it has been determined that there is no publicly available research data corresponding to the detailed outline provided in your request. The searches yielded general information on the requested computational methods—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and transition state modeling—but did not provide any specific calculations, data tables, or research findings for 3-Iodo-2-methoxybenzyl bromide itself.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection while adhering to the strict constraint of focusing solely on "3-Iodo-2-methoxybenzyl bromide." To provide such an article would require performing novel computational chemistry research on this molecule, which is beyond the scope of this service.

Theoretical and Computational Chemistry Studies of 3 Iodo 2 Methoxybenzyl Bromide

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of 3-Iodo-2-methoxybenzyl bromide would involve computational methods to identify the molecule's stable three-dimensional shapes, or conformers. This is typically achieved by calculating the potential energy as a function of the rotation around single bonds, such as the bond connecting the benzyl (B1604629) group to the bromomethyl group and the bond connecting the methoxy (B1213986) group to the aromatic ring.

The results of such an analysis would be presented as a potential energy surface (PES). A PES is a multidimensional map that illustrates the energy of a molecule as its geometry changes. Key features of a PES include:

Local Minima: These correspond to the most stable conformers of the molecule.

Saddle Points: These represent transition states, which are the energy barriers between different conformers.

By mapping the PES, chemists can determine the relative energies of different conformers, the energy barriers to rotation, and the most likely shapes the molecule will adopt under various conditions. For 3-Iodo-2-methoxybenzyl bromide, this analysis would reveal how the bulky iodine atom and the methoxy group influence the orientation of the bromomethyl group.

Hypothetical Data for Conformational Analysis:

| Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) | Conformer Description |

| 0° | +5.2 | Eclipsed (High Energy) |

| 60° | 0 | Staggered (Global Minimum) |

| 120° | +4.8 | Eclipsed (High Energy) |

| 180° | +1.5 | Staggered (Local Minimum) |

| This table is illustrative and not based on actual experimental or computational data. |

Studies on Non-Covalent Interactions, Including Halogen Bonding

Theoretical studies would also investigate the non-covalent interactions that govern the molecule's properties and its interactions with other molecules. For 3-Iodo-2-methoxybenzyl bromide, a key interaction of interest would be halogen bonding.

Halogen bonding is a non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species, accepting electron density from a nucleophilic region on another molecule. csbsju.edu This occurs due to an area of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. wiley-vch.de

Computational studies would typically involve:

Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density distribution and identify the σ-hole on the iodine atom.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis: To characterize the nature of the non-covalent bonds by analyzing the electron density at bond critical points. nih.gov

Interaction Energy Calculations: To quantify the strength of the halogen bonds and other non-covalent interactions (like hydrogen bonds or van der Waals forces). The interaction energy for halogen bonds can range from approximately 2 to 5 kcal/mol. rsc.org

These studies would provide insight into how 3-Iodo-2-methoxybenzyl bromide might self-assemble in the solid state or interact with biological targets. The presence of both a halogen bond donor (iodine) and potential hydrogen bond acceptors (the oxygen of the methoxy group and the bromine atom) suggests a complex interplay of non-covalent forces.

Hypothetical Interaction Energy Data:

| Interacting Pair | Type of Interaction | Calculated Interaction Energy (kcal/mol) |

| C-I ··· O (methoxy) | Intramolecular Halogen Bond | -1.8 |

| C-I ··· Br (intermolecular) | Intermolecular Halogen Bond | -3.5 |

| C-H ··· O (intermolecular) | Hydrogen Bond | -2.1 |

| This table is illustrative and not based on actual experimental or computational data. |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzyl (B1604629) bromides traditionally relies on methods that often involve hazardous reagents and environmentally persistent solvents. Future research will undoubtedly focus on developing greener and more sustainable pathways to 3-Iodo-2-methoxybenzyl bromide. A primary area of investigation involves the move away from traditional radical initiators and toxic solvents like carbon tetrachloride.

Promising alternatives include photochemical benzylic bromination. bohrium.comacs.org These methods can utilize visible light to initiate the radical cascade, offering a safer and more energy-efficient approach. acs.org The development of protocols using environmentally benign solvents, such as acetonitrile (B52724) or even water, would significantly improve the sustainability profile of the synthesis. researchgate.net Furthermore, exploring atom-efficient brominating agents is a key objective. Research into systems like NaBr–NaBrO₃ in water or HBr–H₂O₂, which can be sourced from industrial recycling streams, presents an opportunity for creating a circular chemical economy around this intermediate. acs.org The table below compares potential sustainable methods for benzylic bromination applicable to the synthesis of 3-Iodo-2-methoxybenzyl bromide.

| Method | Brominating Agent | Initiator/Catalyst | Solvent | Key Advantages |

| Photochemical Bromination | N-Bromosuccinimide (NBS) or Br₂ | Visible Light (e.g., LED lamp) | Acetonitrile | Avoids chemical initiators, mild conditions, energy efficient. bohrium.comresearchgate.net |

| Aqueous Bromination | NaBr–NaBrO₃–NaCl | Acid | Water | Eco-friendly solvent, utilizes industrial byproducts. acs.org |

| Flow Photochemistry | In situ generated Br₂ (from NaBrO₃/HBr) | 405 nm LEDs | Solvent-free or green solvents | Enhanced safety and scalability, high throughput, reduced waste. rsc.org |

| Thiourea-Mediated | Molecular Bromine | Substoichiometric Thiourea | Acetonitrile | Mild conditions, high efficiency for converting precursor alcohols. organic-chemistry.org |

Exploration of Asymmetric Synthesis Methodologies

The benzylic carbon of 3-Iodo-2-methoxybenzyl bromide is prochiral, presenting a significant opportunity for the development of asymmetric transformations. The enantioselective substitution of the bromide would provide chiral building blocks that are highly valuable in medicinal chemistry and materials science.

Future research is expected to focus on catalytic enantioselective cross-coupling reactions. Dual catalysis, combining photoredox catalysis with organocatalysis or transition metal catalysis, has emerged as a powerful strategy for the asymmetric alkylation of aldehydes and other nucleophiles using benzyl halides. nih.govprinceton.edu For instance, merging a chiral imidazolidinone organocatalyst with an iridium photoredox catalyst could enable the enantioselective α-benzylation of aldehydes. princeton.edu Similarly, palladium or nickel complexes paired with chiral ligands could facilitate the asymmetric coupling of various nucleophiles, including organoaluminum reagents or secondary phosphines. acs.orgresearchgate.netsemanticscholar.org Investigating the influence of the 2-methoxy and 3-iodo substituents on the stereochemical outcome of these reactions will be a critical aspect of this research, as these groups can exert both steric and electronic effects on the catalytic cycle.

Integration into Flow Chemistry Systems for Enhanced Efficiency

The synthesis and application of reactive intermediates like benzyl bromides often pose safety and scalability challenges in traditional batch reactors. Continuous flow chemistry offers a robust solution to these issues, providing superior control over reaction parameters, enhanced heat and mass transfer, and safer handling of hazardous reagents. jst.org.innih.gov

Integrating the synthesis of 3-Iodo-2-methoxybenzyl bromide into a flow system could offer significant advantages. For example, photochemical brominations are particularly well-suited for flow reactors, which ensure uniform irradiation and can drastically reduce reaction times from hours to seconds. rsc.orgorganic-chemistry.org Furthermore, multi-step sequences involving the subsequent reaction of the benzyl bromide can be "telescoped" into a single, continuous process without the need to isolate the intermediate. jst.org.inrsc.org This approach has been successfully used for the synthesis of active pharmaceutical ingredients (APIs) and minimizes the handling of potentially lachrymatory and toxic benzyl bromide intermediates. rsc.orgscispace.com Future work will likely involve designing and optimizing a continuous flow process for both the synthesis of 3-Iodo-2-methoxybenzyl bromide and its immediate conversion into higher-value downstream products.

Uncovering New Mechanistic Insights into Its Transformations

The reactivity of benzyl halides in nucleophilic substitution reactions is finely balanced between Sₙ1 and Sₙ2 pathways, influenced by the solvent, nucleophile, and, crucially, the substituents on the aromatic ring. spcmc.ac.inpearson.com The unique substitution pattern of 3-Iodo-2-methoxybenzyl bromide—an electron-donating methoxy (B1213986) group and an electron-withdrawing, polarizable iodo group—presents a compelling case for detailed mechanistic studies.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the transition state structures and activation energies for reactions with different nucleophiles. researchgate.net Such studies could predict whether the compound will favor a more associative Sₙ2-like mechanism or a dissociative Sₙ1-like pathway involving a stabilized benzylic carbocation. The 2-methoxy group is expected to stabilize a positive charge at the benzylic position through resonance, potentially favoring an Sₙ1 pathway. Conversely, the steric bulk of the adjacent iodo group might hinder the backside attack required for an Sₙ2 reaction. Experimental kinetics studies, coupled with computational analysis, will be essential to fully elucidate the factors governing its reactivity and to exploit these properties for selective chemical transformations. researchgate.netresearchgate.net

Expanding its Utility in Enabling Retrosynthetic Strategies for Complex Target Molecules

3-Iodo-2-methoxybenzyl bromide is a trifunctional building block, and each functional group offers a handle for distinct and orthogonal chemical transformations. This versatility makes it a potentially powerful synthon in the retrosynthetic analysis of complex molecules such as natural products and pharmaceuticals. nih.gov

Future research should focus on demonstrating its utility in total synthesis. The bromomethyl group serves as a classic electrophilic site for C-C bond formation via substitution or cross-coupling reactions. nih.gov The iodide is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, alkyl, or alkynyl fragments. Finally, the methoxy group can be carried through a synthesis or deprotected to reveal a phenol, providing a site for etherification, esterification, or electrophilic aromatic substitution. The ability to perform sequential and site-selective reactions on the iodo and bromomethyl groups makes this compound an attractive starting point for constructing complex, highly substituted aromatic systems that are common motifs in bioactive molecules. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.